2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride
Overview
Description
2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride is a synthetic compound that belongs to the phenethylamine class. Phenethylamines are known for their diverse range of biological activities, including psychoactive and stimulant effects. This compound is characterized by the presence of methoxy groups at the 2 and 5 positions, a propylsulfanyl group at the 4 position, and a phenethylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and propylthiol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 2,5-dimethoxybenzaldehyde and propylthiol under acidic conditions.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding alcohol.
Amination: The alcohol is then subjected to amination using ammonia or an amine source to form the phenethylamine backbone.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Compounds with different functional groups replacing the propylsulfanyl group.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The specific pathways involved would depend on the exact nature of the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylphenethylamine: Known for its psychoactive effects.
2,5-Dimethoxy-4-ethylthiophenethylamine: Similar structure with an ethylthio group instead of a propylsulfanyl group.
2,5-Dimethoxy-4-bromophenethylamine: Contains a bromine atom at the 4 position.
Uniqueness
2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride is unique due to the presence of the propylsulfanyl group, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
2-[4-propylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S.ClH/c1-4-7-17-13-9-11(15-2)10(5-6-14)8-12(13)16-3;/h8-9H,4-7,14H2,1-3H3;1H/i2D3,3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZKNSBEESCMGM-HVTBMTIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=C(C(=C1)OC)CCN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])SCCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582559 | |
Record name | 2-{2,5-Bis[(~2~H_3_)methyloxy]-4-(propylsulfanyl)phenyl}ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951400-19-4 | |
Record name | 2-{2,5-Bis[(~2~H_3_)methyloxy]-4-(propylsulfanyl)phenyl}ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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